2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it is a known active pharmaceutical ingredient or a compound used in industrial processes .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, its stability under different conditions, and any decomposition products it may form .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity. Techniques such as differential scanning calorimetry (DSC) can be used to determine some of these properties .Scientific Research Applications
Corrosion Inhibition
One of the applications of compounds structurally related to 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves corrosion inhibition. Pyrazole derivatives, like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3carboxylic acid methyl ester (P1) and 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5methyl-1H-pyrazole-3-carboxylic acid ethyl ester (P2), were found to significantly reduce the corrosion rate of steel in hydrochloric acid. These compounds show improved inhibitory action with increased concentration, reaching a high efficiency of 98.5% at specific concentrations. The study also delved into the thermodynamics of the adsorption of these inhibitors on steel, providing insights into the interaction mechanisms at play (Herrag et al., 2007).
Antimicrobial Activity
Compounds structurally similar to the one have been synthesized and evaluated for their antimicrobial activity. For instance, 5,6-Dichloro-2-hydroxymethyl-1H-benzimidazole and its derivatives were prepared and tested against various bacterial and fungal strains. These compounds demonstrated significant antibacterial activity, with some exhibiting particularly potent inhibitory effects against specific strains like S. aureus (Özden et al., 2011).
Biological Degradation Mechanisms
Research has also focused on the biological degradation mechanisms of benzotriazole compounds, which are structurally related to the chemical . These studies are particularly important in understanding the environmental impact and degradation pathways of these compounds. For instance, benzotriazoles, known as corrosion inhibitors, undergo aerobic biological degradation in activated sludge, leading to the formation of various transformation products. The degradation pathways were elucidated by identifying these transformation products, highlighting the broad range of possible reaction pathways, including oxidation, alkylation, and hydroxylation (Huntscha et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-1-methylbenzimidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.ClH/c1-12-8-3-2-6(10(14)15)4-7(8)11-9(12)5-13;/h2-4,13H,5H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGFDBLTSGVQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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